Structural and Physicochemical Differentiation from the 5-Chloro Analogue (CAS 791844-25-2)
The target compound (CAS 940986-47-0) is differentiated from its closest commercially available analogue, N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide (CAS 791844-25-2), by the absence of a chlorine atom at the 5-position of the benzene ring. This substitution results in a significant difference in molecular weight (349.4 vs. 383.8 g/mol) and calculated lipophilicity (cLogP), which directly influences membrane permeability, metabolic stability, and off-target binding . The 5-chloro analogue, being more lipophilic, is predicted to exhibit altered pharmacokinetic distribution and potentially greater CYP450-mediated metabolism compared to the non-chlorinated parent compound .
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity |
|---|---|
| Target Compound Data | MW = 349.4 g/mol; cLogP = 2.8 (predicted) |
| Comparator Or Baseline | 5-Chloro analogue (CAS 791844-25-2): MW = 383.8 g/mol; cLogP = 3.4 (predicted) |
| Quantified Difference | ΔMW = +34.4 g/mol; ΔcLogP = +0.6 (predicted increase in lipophilicity for the comparator) |
| Conditions | In silico prediction using standard cheminformatics tools. |
Why This Matters
For medicinal chemistry optimization programs focused on balancing potency with drug-like properties, selecting the non-chlorinated lead (CAS 940986-47-0) offers a crucial control compound with lower lipophilicity, reducing the risk of promiscuous binding and poor solubility often associated with halogenated analogues.
